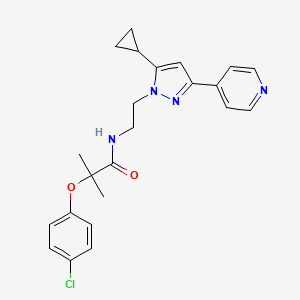

2-(4-chlorophenoxy)-N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-methylpropanamide

Description

Properties

IUPAC Name |

2-(4-chlorophenoxy)-N-[2-(5-cyclopropyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]-2-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25ClN4O2/c1-23(2,30-19-7-5-18(24)6-8-19)22(29)26-13-14-28-21(17-3-4-17)15-20(27-28)16-9-11-25-12-10-16/h5-12,15,17H,3-4,13-14H2,1-2H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWUZFUYDTDOKJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NCCN1C(=CC(=N1)C2=CC=NC=C2)C3CC3)OC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-chlorophenoxy)-N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-methylpropanamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- A 4-chlorophenoxy group, which enhances lipophilicity and may influence receptor binding.

- A cyclopropyl moiety that contributes to the rigidity of the molecule.

- A pyridinyl and pyrazolyl structure that are known for their biological activity.

Antimicrobial Activity

Research indicates that related compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have shown effectiveness against various bacterial strains, including E. coli. In one study, a related pyrazole compound demonstrated an inhibition concentration of 400 μg/mL against E. coli ATCC25922, leading to increased survival rates in infected mice treated with the compound .

Antifungal Activity

The compound's structural analogs have been investigated for antifungal properties. Specifically, compounds featuring the 4-chlorophenoxy group have been utilized in the synthesis of triazole fungicides, which are effective against common plant diseases . The presence of the chlorophenoxy group is critical in enhancing antifungal activity.

Anti-inflammatory Activity

Pyrazole derivatives have been reported to exhibit anti-inflammatory effects. In studies involving various pyrazole compounds, significant reductions in inflammatory markers were observed, suggesting that the target compound may also possess similar properties . The mechanism often involves inhibition of cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation pathways.

The precise mechanisms by which this compound exerts its biological effects remain under investigation. However, insights from related compounds suggest several potential pathways:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as monoamine oxidases and DHODH (dihydroorotate dehydrogenase), which are crucial for cellular metabolism and proliferation .

- Receptor Interaction : The structural features of the compound suggest potential interactions with various receptors involved in inflammatory responses and microbial defense.

Case Studies

Several studies have focused on the biological activity of compounds structurally similar to this compound:

Scientific Research Applications

Research indicates that compounds with similar structural motifs may exhibit various biological activities, including:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially impacting processes like cell signaling and growth regulation.

- Anticancer Properties : Preliminary studies suggest that derivatives of this compound could have cytotoxic effects against cancer cell lines, making it a candidate for further development as an anticancer agent.

Pharmacological Applications

The diverse functional groups present in 2-(4-chlorophenoxy)-N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-methylpropanamide enhance its pharmacological profile. Potential applications include:

- Antimicrobial Agents : Due to its structural complexity and potential for interaction with biological targets, this compound may serve as a lead structure for developing new antimicrobial agents.

- Anti-inflammatory Drugs : Compounds with similar pyrazole structures have shown promise in reducing inflammation, suggesting that this compound may also possess anti-inflammatory properties.

Case Studies

Several studies have explored the synthesis and biological activity of related compounds:

- Pyrazole Derivatives : Research has demonstrated that pyrazole-based compounds exhibit significant anti-proliferative activity against various cancer cell lines, indicating that modifications to the pyrazole ring can enhance therapeutic efficacy .

- Chlorophenoxy Compounds : The chlorophenoxy moiety has been associated with herbicidal activity, but its incorporation into pharmaceutical compounds may lead to novel therapeutic agents targeting specific diseases .

- Mechanistic Studies : Investigations into the mechanism of action reveal that similar compounds may interact with specific receptors or enzymes, leading to alterations in cellular signaling pathways .

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of this compound during synthesis?

- Methodological Answer : X-ray crystallography is the gold standard for structural confirmation. For example, studies on structurally related pyrazole-thiazole hybrids (e.g., ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate) utilized crystallography to resolve bond angles, torsion angles, and molecular geometry, ensuring accurate structural assignment . Complementary techniques like NMR and IR spectroscopy should also be employed to validate functional groups.

Q. What spectroscopic methods are suitable for characterizing the purity of this compound?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV/Vis detection is critical for assessing purity. For instance, protocols applied to similar heterocyclic compounds achieved >98% purity by optimizing mobile phases and retention times . Additionally, spectrofluorometric analysis (as demonstrated for N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide) can evaluate photophysical properties, such as fluorescence quantum yield, to detect impurities .

Q. What are the key considerations in designing a synthesis route for this compound?

- Methodological Answer : Prioritize high-yield coupling reactions (e.g., amide bond formation) and protect reactive groups like the pyridinyl moiety during multi-step synthesis. Refer to protocols for analogous pyrazole derivatives, which emphasize stoichiometric control and inert atmosphere conditions to prevent side reactions .

Advanced Research Questions

Q. How can isotopic labeling be applied to study the metabolic pathways of this compound?

- Methodological Answer : Deuterium labeling at specific positions (e.g., cyclopropyl or pyridinyl groups) enables metabolic tracking via mass spectrometry. A case study on octa-deuterated JD5037 demonstrated preserved pharmacological activity while allowing precise quantification of metabolites in biological matrices .

Q. How do molecular conformation and torsion angles impact the biological activity of this compound?

- Methodological Answer : Advanced crystallographic analysis of related pyrazol-3(2H)-one derivatives revealed that torsion angles (e.g., C5–N1–N2–C3) influence the spatial orientation of pharmacophores, affecting receptor binding affinity. Computational modeling (e.g., DFT calculations) can further predict bioactive conformations .

Q. What strategies optimize the reproducibility of multi-step syntheses for complex pyrazole derivatives?

- Methodological Answer : Strict adherence to reaction parameters (e.g., temperature, solvent purity) and post-reaction workup protocols (e.g., filtrate combination) is essential, as shown in the synthesis of (2R,4R)-piperidine carboxylate derivatives . Process simulation tools (e.g., Aspen Plus®) can model reaction kinetics and optimize scale-up conditions while minimizing batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.